Icmt-IN-43

Description

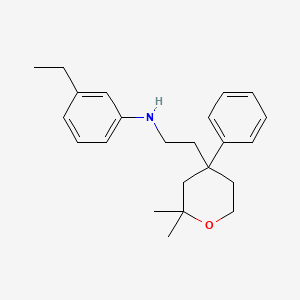

Structure

3D Structure

Properties

Molecular Formula |

C23H31NO |

|---|---|

Molecular Weight |

337.5 g/mol |

IUPAC Name |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-ethylaniline |

InChI |

InChI=1S/C23H31NO/c1-4-19-9-8-12-21(17-19)24-15-13-23(20-10-6-5-7-11-20)14-16-25-22(2,3)18-23/h5-12,17,24H,4,13-16,18H2,1-3H3 |

InChI Key |

OIVMKFNBMAPQDR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors

Disclaimer: Publicly available information, including preclinical and clinical trial data, specifically for a compound designated "Icmt-IN-43" is not available at the time of this report. The following guide provides a comprehensive overview of the mechanism of action for the broader class of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors, which is the likely therapeutic class for a compound with such a designation. The information presented is based on established research on well-characterized ICMT inhibitors like cysmethynil and its analogs.

Introduction to ICMT and Its Role in Cellular Signaling

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in a series of post-translational modifications of proteins that possess a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' can be one of several amino acids).[1] This modification pathway is crucial for the proper localization and function of a variety of key signaling proteins, most notably members of the Ras superfamily of small GTPases.[1][2][3]

The post-translational processing of CaaX proteins involves three sequential enzymatic steps:

-

Prenylation: A farnesyl or geranylgeranyl lipid anchor is attached to the cysteine residue of the CaaX motif.

-

Proteolysis: The -aaX tripeptide is cleaved from the C-terminus by the Rce1 protease.[1]

-

Methylation: The newly exposed prenylcysteine is carboxylmethylated by ICMT, using S-adenosyl-L-methionine (SAM) as the methyl donor.[4][5]

This final methylation step, catalyzed by ICMT, neutralizes the negative charge of the carboxyl group on the terminal cysteine, thereby increasing the hydrophobicity of the C-terminus and enhancing the protein's affinity for cellular membranes.[4] Proper membrane association is critical for the function of these proteins, including their ability to engage with downstream effectors.

The Mechanism of Action of ICMT Inhibitors

ICMT inhibitors are small molecules designed to block the catalytic activity of the ICMT enzyme. By preventing the final methylation step of CaaX protein processing, these inhibitors disrupt the proper localization and function of key signaling proteins, particularly Ras.[1][2]

The primary consequences of ICMT inhibition include:

-

Mislocalization of Ras: Inhibition of ICMT leads to the accumulation of unmethylated Ras at the endoplasmic reticulum and a corresponding decrease in its localization to the plasma membrane.[1][2] This mislocalization prevents Ras from interacting with its downstream effectors, thereby attenuating its signaling output.

-

Impairment of Downstream Signaling: By disrupting Ras function, ICMT inhibitors effectively block critical downstream signaling pathways that are often hyperactivated in cancer, such as the MAPK (mitogen-activated protein kinase) and PI3K/Akt pathways.[2][6] This leads to reduced cell proliferation, survival, and growth.

-

Induction of Apoptosis: In several cancer cell lines, the suppression of ICMT and the subsequent disruption of pro-survival signaling pathways lead to cell cycle arrest and programmed cell death (apoptosis).[6]

-

Inhibition of Anchorage-Independent Growth: A hallmark of cancer cells is their ability to grow and proliferate without being attached to a solid surface. ICMT inhibitors have been shown to block this anchorage-independent growth, a key indicator of their anti-tumor potential.[1]

-

Compromised DNA Damage Repair: Recent studies have indicated that ICMT suppression can reduce the activity of MAPK signaling, which in turn compromises the expression of key proteins involved in DNA damage repair. This can lead to an accumulation of DNA damage, cell cycle arrest, and apoptosis in cancer cells.[6] This finding also suggests a potential synergistic effect when combined with DNA-damaging agents or PARP inhibitors.[6]

A significant advantage of targeting ICMT over other enzymes in the prenylation pathway, such as farnesyltransferase (FTase), is that ICMT acts on both farnesylated and geranylgeranylated proteins.[4] This is crucial because some forms of Ras can undergo alternative prenylation when FTase is inhibited, thereby circumventing the therapeutic effect. ICMT inhibitors, by acting at the final common step, can effectively block the function of these alternatively prenylated proteins.[2]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathways affected by ICMT inhibitors and a typical experimental workflow for their evaluation.

Caption: Post-translational modification of CaaX proteins and the point of intervention for ICMT inhibitors.

Caption: Signaling pathways disrupted by the inhibition of ICMT.

Caption: A generalized experimental workflow for the preclinical evaluation of ICMT inhibitors.

Quantitative Data on ICMT Inhibitors

The following table summarizes key quantitative data for the prototypical ICMT inhibitor, cysmethynil, and a more recent analog, compound 8.12.[4] This data is essential for comparing the potency and efficacy of different compounds within this class.

| Compound | Target | Assay Type | IC50 | Cell Line | Effect | Reference |

| Cysmethynil | ICMT | In vitro enzyme assay | ~7 µM | HCT116 (colon) | Inhibition of cell growth | [1] |

| Cell-based | Mislocalization of Ras | [1][2] | ||||

| Impaired EGF signaling | [1] | |||||

| Blocks anchorage-independent growth | [1] | |||||

| Compound 8.12 | ICMT | Cell viability | More potent than cysmethynil | Multiple | Induces cancer cell death | [4] |

| In vivo | Attenuates tumor growth | [4] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize ICMT inhibitors.

In Vitro ICMT Enzyme Assay

Objective: To determine the direct inhibitory effect of a compound on ICMT enzymatic activity.

Methodology:

-

Enzyme Preparation: Microsomal fractions containing ICMT are prepared from cultured cells or tissues.

-

Substrate: A synthetic prenylated substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC), is used.

-

Methyl Donor: Radiolabeled S-adenosyl-L-[methyl-³H]methionine is used as the methyl donor.

-

Reaction: The reaction is initiated by mixing the microsomal preparation, AFC, radiolabeled SAM, and varying concentrations of the test inhibitor in a suitable buffer.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time.

-

Quantification: The reaction is stopped, and the amount of radiolabeled methyl group transferred to the AFC substrate is quantified using scintillation counting.

-

Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Ras Localization by Immunofluorescence

Objective: To visually assess the effect of ICMT inhibition on the subcellular localization of Ras.

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured on glass coverslips and treated with the ICMT inhibitor or a vehicle control for a specified duration.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody specific for Ras, followed by a fluorescently labeled secondary antibody.

-

Counterstaining: The endoplasmic reticulum and nucleus can be stained with specific markers (e.g., calreticulin for ER, DAPI for the nucleus) to provide subcellular context.

-

Imaging: The coverslips are mounted on microscope slides, and images are acquired using a confocal microscope.

-

Analysis: The fluorescence intensity and distribution of Ras are analyzed to determine if the inhibitor causes a shift from the plasma membrane to intracellular compartments like the ER.

Western Blotting for Downstream Signaling

Objective: To quantify the effect of ICMT inhibition on the activation of downstream signaling pathways.

Methodology:

-

Cell Lysis: Cells treated with the ICMT inhibitor are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies that specifically recognize the phosphorylated (active) forms of key signaling proteins (e.g., phospho-ERK, phospho-Akt). Antibodies against the total forms of these proteins are used as loading controls.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the bands is quantified to determine the relative change in protein phosphorylation upon inhibitor treatment.

Conclusion

Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase represent a promising class of anti-cancer agents.[2][3] By targeting a critical final step in the post-translational modification of numerous oncogenic proteins, particularly Ras, these compounds effectively disrupt their membrane localization and downstream signaling. This leads to the inhibition of cancer cell proliferation, survival, and tumorigenic growth. The ability of ICMT inhibitors to act on both farnesylated and geranylgeranylated proteins provides a key advantage over earlier generations of prenylation inhibitors. Further research and development of potent and specific ICMT inhibitors are warranted to fully explore their therapeutic potential in oncology.

References

- 1. pnas.org [pnas.org]

- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.skku.edu [pure.skku.edu]

- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Oncology: A Technical Guide to Function, Targeting, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a critical enzyme in the post-translational modification of numerous proteins implicated in cancer. We will explore its core functions in oncogenic signaling, its role in various malignancies, its validation as a therapeutic target, and the experimental methodologies used to study its activity and inhibition.

Introduction: The Role of ICMT in Protein Prenylation

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in a three-enzyme post-translational modification pathway for proteins that terminate in a "CaaX" motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid)[1]. This pathway is essential for the proper subcellular localization and function of its substrate proteins, many of which are key regulators of cell growth, differentiation, and survival[1][2].

The CaaX processing pathway is crucial for the function of several oncogenic proteins, most notably members of the RAS superfamily of small GTPases[3][4]. Given that RAS mutations are present in approximately 30% of all human cancers, including up to 90% of pancreatic cancers, the enzymes involved in its processing have become attractive targets for anti-cancer drug development[1][5]. While initial efforts focused on farnesyltransferase inhibitors (FTIs), their clinical efficacy was limited, in part because some RAS isoforms can undergo alternative prenylation[6]. This has shifted focus to downstream enzymes like ICMT, which is required for the maturation of both farnesylated and geranylgeranylated proteins, representing a more comprehensive strategy to inhibit RAS function[6][7].

Core Functions of ICMT in Cancer

Genetic and pharmacological suppression of ICMT has revealed its critical role in multiple hallmarks of cancer.

Regulation of RAS and RHO GTPase Signaling

ICMT is indispensable for the malignant transformation and maintenance driven by all major RAS isoforms (KRAS, NRAS, HRAS)[3]. The carboxyl methylation step neutralizes the negative charge of the C-terminal cysteine, increasing the protein's hydrophobicity and affinity for the plasma membrane[7]. Inhibition of ICMT leads to the mislocalization of RAS from the plasma membrane to endomembranes, thereby impairing downstream signaling through critical effector pathways like MAPK (RAF-MEK-ERK) and PI3K-AKT[1][6][8]. Notably, NRAS is uniquely dependent on ICMT for its trafficking to the plasma membrane[9]. ICMT also affects the stability and function of Rho family GTPases, such as RhoA, which are involved in cytoskeleton organization, cell motility, and invasion[10][11].

Impact on Cell Proliferation, Survival, and Metastasis

By modulating key signaling pathways, ICMT inhibition consistently leads to anti-proliferative effects in various cancer cell lines[2][7]. This is often characterized by cell cycle arrest, typically at the G1 phase, accompanied by decreased levels of cyclin D1 and an increase in the CDK inhibitor p21[7][10]. Furthermore, suppression of ICMT can induce apoptosis (programmed cell death) and autophagy[2][7][12]. In pancreatic cancer, for example, ICMT inhibition leads to mitochondrial respiratory deficiency, p21 upregulation, and subsequent BNIP3-mediated apoptosis[2][12]. Recent studies have also demonstrated that ICMT overexpression promotes cancer cell migration, invasion, and the formation of invadopodia, which are actin-rich protrusions that degrade the extracellular matrix, thereby enhancing metastasis in vivo[13].

Role in DNA Damage Repair

ICMT plays a significant role in the DNA damage repair (DDR) machinery. Suppression of ICMT has been shown to reduce the activity of MAPK signaling, which in turn compromises the expression of key DDR proteins[8]. This leads to an accumulation of DNA damage, cell cycle arrest, and apoptosis in breast cancer cells[8]. Consequently, inhibiting ICMT can sensitize cancer cells to DNA-damaging agents and PARP inhibitors, suggesting a "BRCA-like" state and opening avenues for combination therapies[8].

Control of Cancer Stem Cell Properties

Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities that are often resistant to conventional therapies[14]. ICMT is required for maintaining the self-renewal and "stemness" of KRAS-driven pancreatic and breast cancer cells[14]. Mechanistically, ICMT-mediated modification of KRAS is necessary for the stability of the transcriptional activator TAZ, a key promoter of stem cell functions[14]. This regulation occurs through the RAF signaling pathway[14]. Targeting ICMT, therefore, presents a strategy to eliminate CSCs and overcome therapeutic resistance.

ICMT as a Therapeutic Target

The critical role of ICMT in RAS-driven cancers and other malignancies makes it a compelling therapeutic target[3][6].

Small Molecule Inhibitors

High-throughput screening has led to the discovery of indole-based small-molecule inhibitors of ICMT[1][6].

-

Cysmethynil: The prototypical ICMT inhibitor, cysmethynil, effectively inhibits cancer cell growth, induces cell cycle arrest, and blocks anchorage-independent growth[1][7]. It has shown antitumor activity in various cancer cell lines and in a prostate cancer xenograft model[5]. However, its poor aqueous solubility has limited its clinical development[6][7].

-

Compound 8.12: A novel amino-derivative of cysmethynil with superior physical properties and improved efficacy[7]. Compound 8.12 demonstrates greater potency than cysmethynil in inhibiting tumor growth in xenograft models and shows synergistic antitumor effects when combined with the EGFR inhibitor gefitinib[7].

Preclinical Efficacy

Inhibition of ICMT, either genetically or pharmacologically, has demonstrated significant anti-cancer effects in preclinical models.

-

Pancreatic Cancer: Treatment with cysmethynil results in a dose-dependent inhibition of proliferation and viability in a panel of human pancreatic cancer cell lines[2]. In vivo, both shRNA-mediated knockdown of ICMT and treatment with cysmethynil significantly suppress xenograft tumor growth[2][12].

-

Breast Cancer: Loss of ICMT abolishes the ability of MDA-MB-231 breast cancer cells to grow in an anchorage-independent manner and form tumors in vivo[8].

-

Hematological Malignancies: In mouse models of K-RAS-induced myeloproliferative disease, inactivating ICMT was shown to alleviate disease symptoms[15].

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on ICMT inhibition.

Table 1: Effect of ICMT Inhibitors on Cancer Cell Viability

| Cell Line | Cancer Type | Inhibitor | IC50 / GI50 | Reference |

|---|---|---|---|---|

| MiaPaCa2 | Pancreatic | Cysmethynil | ~10 µM | [2] |

| AsPC-1 | Pancreatic | Cysmethynil | ~20 µM | [2] |

| PANC-1 | Pancreatic | Cysmethynil | > 40 µM (Resistant) | [2] |

| HepG2 | Liver | Compound 8.12 | ~2.5 µM | [7] |

| PC3 | Prostate | Compound 8.12 | ~5 µM | [7] |

| HCT116 | Colon | Cysmethynil | ~25 µM |[1] |

Table 2: In Vivo Efficacy of ICMT Inhibition on Tumor Growth

| Cancer Model | Treatment | Tumor Growth Inhibition | Reference |

|---|---|---|---|

| MDA-MB-231 Xenograft (Breast) | ICMT Knockout | Abolished tumor formation | [8] |

| MiaPaCa2 Xenograft (Pancreatic) | ICMT shRNA | Significant reduction vs. control | [2] |

| PC3 Xenograft (Prostate) | Compound 8.12 | Greater potency than cysmethynil | [7] |

| K-Ras-induced Myeloproliferative Disease (Mouse Model) | ICMT Inactivation | Alleviated disease symptoms |[15] |

Key Experimental Protocols

This section details common methodologies for studying ICMT function and inhibition.

In Vitro ICMT Enzyme Activity Assay

This assay measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a prenylated substrate.

-

Principle: The activity of ICMT is determined by quantifying the production of the reaction byproduct, S-adenosyl-L-homocysteine (SAH). A common method uses a coupled enzyme system where SAH is converted to ATP, and the resulting ATP is measured via a luciferase-based luminescence reaction (e.g., Methyltransferase-Glo™ Assay)[5].

-

Methodology:

-

Membrane Preparation: Prepare membrane fractions (microsomes) from cells or tissues, as ICMT is a membrane-bound enzyme.

-

Reaction Mixture: Set up a reaction buffer containing the membrane preparation (source of ICMT), a prenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine), and SAM.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

SAH Detection: Terminate the reaction and add the SAH detection reagents. This typically involves converting SAH to adenosine and then to ATP.

-

Luminescence Reading: Add a luciferase/luciferin reagent and measure the resulting luminescence on a plate reader. The light output is directly proportional to the amount of SAH produced and thus to ICMT activity.

-

Cell Proliferation / Viability Assay

These assays quantify the effect of ICMT inhibition on cancer cell growth.

-

Principle: Assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure the amount of ATP present, which is an indicator of metabolically active cells[5]. Alternatively, colorimetric assays (MTT, XTT) or direct cell counting can be used.

-

Methodology (CellTiter-Glo®):

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of the ICMT inhibitor (e.g., cysmethynil) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours).

-

Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and contains luciferase and its substrate to generate a luminescent signal from the cellular ATP.

-

Measurement: After a brief incubation to stabilize the signal, measure luminescence using a microplate reader.

-

Analysis: Normalize the results to the vehicle-treated control to determine the percentage of cell viability.

-

Apoptosis Assay (Flow Cytometry)

This method is used to quantify the percentage of cells undergoing apoptosis following ICMT inhibition.

-

Principle: Annexin V/Propidium Iodide (PI) staining is a common method. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells but can enter dead cells, staining the nucleus red.

-

Methodology:

-

Treatment: Treat cells with the ICMT inhibitor or control for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Differentiate cell populations: Live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

-

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of ICMT inhibition in a living organism.

-

Principle: Human cancer cells are implanted into immunodeficient mice (e.g., SCID or nude mice) to form tumors. The effect of a therapeutic agent on tumor growth is then monitored over time[3][7].

-

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment Administration: Administer the ICMT inhibitor (e.g., by intraperitoneal injection or oral gavage) or vehicle control according to a predetermined schedule and dose.

-

Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a specified duration.

-

Analysis: Euthanize the mice, excise the tumors, and weigh them. Compare the average tumor volume and weight between the treatment and control groups to determine efficacy.

-

Conclusion and Future Directions

Isoprenylcysteine carboxyl methyltransferase is a pivotal enzyme in the maturation of numerous oncoproteins, most notably RAS. Its inhibition disrupts critical signaling pathways, leading to reduced cancer cell proliferation, survival, metastasis, and stemness, while also sensitizing cells to DNA-damaging agents. Preclinical studies using small molecule inhibitors have validated ICMT as a promising therapeutic target, particularly for RAS-driven malignancies like pancreatic and breast cancer.

Future research will focus on the development of next-generation ICMT inhibitors with improved pharmacological properties suitable for clinical trials. A deeper understanding of the specific cellular contexts and genetic backgrounds that confer sensitivity or resistance to ICMT inhibition will be crucial for patient stratification. Furthermore, exploring rational combination therapies, such as pairing ICMT inhibitors with PARP inhibitors or EGFR antagonists, holds significant promise for overcoming therapeutic resistance and improving patient outcomes.

References

- 1. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Isoprenylcysteine carboxylmethyltransferase is critical for malignant transformation and tumor maintenance by all RAS isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Treatment of Cancers by Inhibition of Isoprenylcysteine Carboxyl Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. life-science-alliance.org [life-science-alliance.org]

- 9. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciencedaily.com [sciencedaily.com]

A Technical Guide to the Discovery and Synthesis of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of inhibitors targeting Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a critical enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases. While a specific inhibitor designated "Icmt-IN-43" is not described in the public scientific literature, this document will delve into the core principles and methodologies employed in the development of potent and selective ICMT inhibitors, using prominent examples from published research.

Introduction to ICMT as a Therapeutic Target

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the CaaX processing pathway, which involves the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a C-terminal isoprenylated cysteine residue. This modification is crucial for the proper subcellular localization and biological function of many signaling proteins, including Ras, Rho, and G protein γ subunits.[1] Dysregulation of these signaling pathways is implicated in various diseases, most notably cancer, making ICMT a compelling target for therapeutic intervention.[2] Inhibition of ICMT can disrupt the localization and function of key oncoproteins like Ras, leading to anti-proliferative effects in cancer cells.[2][3]

Discovery of ICMT Inhibitors: A General Workflow

The discovery of novel ICMT inhibitors typically follows a structured workflow, beginning with the identification of initial hits and progressing through lead optimization.

Key Classes of ICMT Inhibitors and Quantitative Data

Several distinct chemical scaffolds have been identified as potent inhibitors of ICMT. The following tables summarize the quantitative data for representative compounds from these classes.

Table 1: Indole-Based ICMT Inhibitors

| Compound | ICMT IC50 (µM) | Cell Viability IC50 (µM) | Cell Line | Reference |

| Cysmethynil | 1.0 - 2.39 | 19.1 - <25 | MDA-MB-231 | [2][4] |

| Compound J1-1 | 1.0 | >25 | MDA-MB-231 | [2] |

| Compound 8.12 | - | - | - | [5] |

Table 2: Tetrahydropyranyl (THP) Derivatives

| Compound | ICMT IC50 (nM) | Growth Inhibition GI50 (µM) | Cell Line | Reference |

| Analogue 75 | 1.3 | 0.3 - >100 | Various cancer cell lines | [1][6] |

| C75 | 500 | - | - | [7] |

Table 3: Amide-Modified Prenylcysteine Analogs

| Compound | ICMT Ki (µM) | Mode of Inhibition | Reference |

| Analog 1a | KIC = 1.4 ± 0.2, KIU = 4.8 ± 0.5 | Mixed | [8] |

| Analog 1b | KIC = 0.5 ± 0.07, KIU = 1.9 ± 0.2 | Mixed | [8] |

Table 4: Novel ICMT Inhibitors

| Compound | ICMT IC50 (µM) | Effect | Reference |

| UCM-13207 (Compound 21) | 1.4 | Improved phenotype in progeroid mice | [9] |

Experimental Protocols

Detailed methodologies are crucial for the successful discovery and characterization of ICMT inhibitors.

4.1. ICMT Inhibition Assay (Radiometric)

This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]methionine to a farnesylated substrate.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, DTT, and a detergent (e.g., CHAPS).

-

Component Addition: To the buffer, add the isoprenylated cysteine substrate (e.g., N-acetyl-S-farnesyl-L-cysteine), S-adenosyl-L-[methyl-³H]methionine, and the test inhibitor at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding membranes prepared from Sf9 insect cells or other sources recombinantly expressing human ICMT.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform, methanol, and water).

-

Extraction and Scintillation Counting: Extract the methylated, hydrophobic product into the organic phase and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.[9]

4.2. Cellular Ras Localization Assay

This assay visually determines the effect of ICMT inhibitors on the subcellular localization of Ras proteins.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or COS-7) and transfect with a plasmid encoding a fluorescently tagged Ras protein (e.g., GFP-K-Ras).

-

Inhibitor Treatment: Treat the transfected cells with the ICMT inhibitor or vehicle control for a specified duration.

-

Fixation and Imaging: Fix the cells with paraformaldehyde, and if necessary, stain for cellular compartments (e.g., DAPI for the nucleus).

-

Microscopy: Visualize the subcellular localization of the GFP-tagged Ras protein using fluorescence microscopy. In untreated cells, GFP-K-Ras should localize to the plasma membrane. Effective ICMT inhibitors will cause mislocalization of Ras to internal compartments, such as the endoplasmic reticulum and Golgi apparatus.[8]

4.3. Cell Viability Assay (e.g., MTT or PrestoBlue)

This assay quantifies the effect of ICMT inhibitors on the proliferation and viability of cancer cell lines.

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.

-

Inhibitor Treatment: After allowing the cells to adhere, treat them with a serial dilution of the ICMT inhibitor for a specified period (e.g., 72 hours).

-

Reagent Addition: Add a viability reagent such as MTT or PrestoBlue to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 or IC50 value.[1][7]

Synthesis of ICMT Inhibitors

The synthesis of ICMT inhibitors varies depending on the chemical scaffold. Herein, we provide a generalized overview of the synthesis of indole-based inhibitors, exemplified by cysmethynil and its analogs.

The synthesis of many indole-based ICMT inhibitors involves a multi-step process that often includes:

-

Indole Core Formation: Construction of the central indole ring system, which can be achieved through various named reactions such as the Fischer, Bischler, or Reissert indole synthesis.

-

Functionalization of the Indole Ring:

-

N-Alkylation: Introduction of a hydrophobic alkyl chain at the N1 position of the indole ring, which has been shown to be important for activity.[4] This is typically achieved by treating the indole with an alkyl halide in the presence of a base.

-

Substitution at C3: Introduction of an acetamide or related functional group at the C3 position. This can be accomplished through various methods, including the Vilsmeier-Haack reaction followed by conversion to the acetamide.

-

Substitution at C5: Introduction of a substituted phenyl ring at the C5 position, often via a Suzuki or other cross-coupling reaction.[10]

-

-

Purification and Characterization: Purification of the final compounds is typically performed using column chromatography, and their structures are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The development of solid-phase synthesis methods has also been employed to generate libraries of amide-modified farnesyl-cysteine derivatives for SAR studies.[2]

ICMT Signaling Pathway

ICMT plays a crucial role in the post-translational modification of proteins containing a C-terminal CaaX motif. The inhibition of this enzyme disrupts the normal signaling cascade of these proteins.

Conclusion

The development of ICMT inhibitors represents a promising therapeutic strategy, particularly in the context of cancers driven by mutations in Ras and other CaaX-containing proteins. While the specific entity "this compound" remains unidentified in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for the discovery and synthesis of novel inhibitors targeting this critical enzyme. Future research will likely focus on improving the potency, selectivity, and drug-like properties of existing inhibitor scaffolds, as well as exploring their efficacy in a broader range of diseases.

References

- 1. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]

- 8. Amide-modified prenylcysteine based Icmt inhibitors: Structure-activity relationships, kinetic analysis and cellular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DSpace [scholarbank.nus.edu.sg]

Preliminary In Vitro Studies of Icmt-IN-43: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary in vitro characterization of Icmt-IN-43, a novel small-molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of numerous proteins, including the Ras family of small GTPases. By catalyzing the final methylation step in the CAAX processing pathway, ICMT facilitates the proper localization and function of these proteins. Inhibition of ICMT represents a promising therapeutic strategy for cancers driven by Ras mutations. This guide details the inhibitory activity, cellular effects, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the C-terminal prenylcysteine of proteins that have undergone prenylation, a key post-translational modification. This methylation is crucial for the biological activity of many signaling proteins, most notably the Ras superfamily of GTPases, which are implicated in a significant percentage of human cancers.[1][2]

Pharmacological or genetic inactivation of ICMT leads to the mislocalization of Ras from the plasma membrane, thereby disrupting downstream signaling cascades that control cell proliferation, survival, and differentiation.[3][4] This disruption can lead to cell cycle arrest, apoptosis, and autophagy in cancer cells.[5][6][7] this compound has been developed as a potent and selective inhibitor of ICMT to exploit this therapeutic vulnerability.

Quantitative Data Summary

The inhibitory potency and cytotoxic effects of this compound were evaluated through a series of in vitro assays. The key quantitative metrics are summarized below.

Table 1: Enzymatic Inhibition of ICMT by this compound

| Parameter | Value (µM) | Description |

| IC | 2.2 | Concentration required for 50% inhibition of ICMT enzymatic activity.[8][9] |

| K | 2.39 | Dissociation constant of the initial enzyme-inhibitor complex.[4] |

| K | 0.14 | Overall dissociation constant for the final, high-affinity enzyme-inhibitor complex.[4] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC | Assay Type |

| PANC-1 | Pancreatic | 2-12 | Cell Viability (MTT) |

| MIA-PaCa-2 | Pancreatic | 2-12 | Cell Viability (MTT) |

| MDA-MB-231 | Breast | 2-12 | Cell Viability (MTT) |

| SW620 | Colorectal | 2-12 | Cell Viability (MTT) |

| HL-60 | Leukemia | 2-12 | Cell Viability (MTT) |

| PC3 | Prostate | ~25 | Cell Viability (MTT) |

| HepG2 | Liver | 19.3 | Cell Viability (MTT)[5] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by disrupting the final step of the CAAX protein processing pathway. This interference leads to the functional inactivation of key oncogenic drivers like Ras.

The CAAX Protein Post-Translational Modification Pathway

Proteins with a C-terminal CAAX motif undergo a three-step modification process that is essential for their membrane localization and function.[10] this compound specifically targets the final step.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Cysmethynil - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. life-science-alliance.org [life-science-alliance.org]

The Impact of Icmt-IN-43 on CAAX Protein Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific public-domain data regarding the compound "Icmt-IN-43," including its precise chemical structure, quantitative performance metrics, and dedicated experimental protocols, is not available. This guide has been constructed leveraging comprehensive information on the well-characterized and structurally analogous Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitor, cysmethynil, to provide a detailed technical framework for understanding the anticipated effects and experimental evaluation of Icmt inhibitors like this compound on CAAX protein processing.

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (Icmt) represents a critical enzyme in the post-translational modification of CAAX proteins, a family of signaling molecules pivotal in cellular processes, including proliferation, differentiation, and oncogenesis. The inhibition of Icmt disrupts the proper localization and function of key CAAX proteins, most notably the Ras family of small GTPases, making it a compelling target for anti-cancer drug development. This document provides an in-depth technical overview of the role of Icmt in CAAX protein processing and the profound effects of its inhibition, using the inhibitor cysmethynil as a representative model for this compound. Detailed experimental protocols and quantitative data are presented to guide research and development efforts in this area.

The CAAX Protein Processing Pathway

CAAX proteins undergo a mandatory three-step modification process at their C-terminus, which is essential for their membrane association and subsequent biological activity.[1][2][3] This pathway, primarily occurring at the endoplasmic reticulum, ensures the proper localization and function of these signaling proteins.[1][2]

-

Isoprenylation: The process is initiated by the attachment of either a 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid lipid to the cysteine residue within the CAAX motif. This reaction is catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase-I), respectively.[2]

-

Proteolysis: Following isoprenylation, the terminal three amino acids ("-AAX") are cleaved from the protein by the Ras-converting enzyme 1 (Rce1), an intramembrane protease.[2][4]

-

Carboxyl Methylation: The newly exposed and isoprenylated cysteine residue is then carboxyl methylated by Icmt, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[2][5] This final step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating membrane anchoring and protein-protein interactions.[2]

Figure 1: The CAAX Protein Post-Translational Modification Pathway.

This compound: Mechanism of Action and Effects on CAAX Proteins

As a selective inhibitor of Icmt, this compound is designed to block the final, critical step of CAAX protein processing. By preventing carboxyl methylation, this compound is expected to induce several key cellular effects, primarily through the disruption of Ras GTPase function.

Mislocalization of Ras Proteins

Proper membrane localization is paramount for Ras signaling. The carboxyl methylation of the C-terminal isoprenylcysteine is a key determinant for the correct trafficking and anchoring of Ras proteins to the plasma membrane.[6] Inhibition of Icmt leads to the accumulation of unmethylated Ras proteins, which are subsequently mislocalized from the plasma membrane to other cellular compartments, such as the Golgi apparatus and the endoplasmic reticulum.[7][8] This mislocalization effectively sequesters Ras from its upstream activators and downstream effectors, thereby attenuating its signaling output. Studies on cysmethynil have demonstrated this mislocalization of GFP-tagged Ras proteins in treated cancer cells.[5][7]

Impairment of Downstream Signaling

The mislocalization of Ras proteins following Icmt inhibition directly impacts downstream signaling cascades crucial for cell growth and survival. A primary pathway affected is the mitogen-activated protein kinase (MAPK) pathway (also known as the Ras-Raf-MEK-ERK pathway).[5][9] By preventing Ras from interacting with its effectors at the plasma membrane, Icmt inhibitors block the activation of Raf, MEK, and ERK.[9] This leads to a reduction in the phosphorylation of downstream targets involved in cell cycle progression and proliferation.[9]

Figure 2: Inhibition of the Ras/MAPK Signaling Pathway by this compound.

Quantitative Data for a Representative Icmt Inhibitor

The following table summarizes the quantitative data for the well-studied Icmt inhibitor, cysmethynil. It is anticipated that this compound would exhibit comparable, if not improved, potency.

| Parameter | Value | Cell Line/System | Reference |

| IC | 2.4 µM | In vitro Icmt assay with BFC substrate | [7] |

| IC | <200 nM | In vitro Icmt assay with pre-incubation | [7] |

| Cell Growth Inhibition (IC | ~5-10 µM | Mouse embryonic fibroblasts (low serum) | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of Icmt inhibitors like this compound.

In Vitro Icmt Inhibition Assay

This assay measures the direct inhibitory effect of a compound on Icmt activity.

Figure 3: Workflow for an In Vitro Icmt Inhibition Assay.

Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant Icmt (e.g., from Sf9 insect cell membranes), a biotinylated farnesylcysteine substrate (BFC), and [³H]S-adenosyl-L-methionine ([³H]AdoMet) in an appropriate assay buffer (e.g., 100 mM HEPES, pH 7.4, 5 mM MgCl₂).[7]

-

Inhibitor Addition: Add varying concentrations of this compound (or other test compounds) dissolved in DMSO to the reaction wells. Include a DMSO-only control.

-

Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes to allow for the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a detergent solution (e.g., 10% Tween 20).[7]

-

Product Capture: Add streptavidin-coated beads to each well and incubate to allow the biotinylated substrate (both methylated and unmethylated) to bind to the beads.

-

Washing: Wash the beads multiple times with a suitable buffer to remove any unincorporated [³H]AdoMet.

-

Quantification: Measure the amount of incorporated radiolabel on the beads using a scintillation counter.

-

Data Analysis: Plot the percentage of Icmt inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC

50value.

Ras Localization Assay

This assay visualizes the effect of Icmt inhibition on the subcellular localization of Ras proteins.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cancer cell line (e.g., human colon cancer cells) on glass coverslips. Transfect the cells with a plasmid encoding a fluorescently tagged Ras protein (e.g., GFP-K-Ras).

-

Inhibitor Treatment: Treat the transfected cells with this compound at various concentrations for a specified period (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Cell Fixation and Imaging: Fix the cells with paraformaldehyde, mount the coverslips on microscope slides, and visualize the subcellular localization of the fluorescently tagged Ras protein using confocal microscopy.

-

Analysis: Compare the localization of the Ras protein in treated versus control cells. In control cells, Ras should be predominantly localized to the plasma membrane. In this compound-treated cells, a shift in localization to intracellular compartments (e.g., Golgi, ER) is expected.

Western Blot Analysis of MAPK Pathway Activation

This assay assesses the impact of Icmt inhibition on the downstream Ras signaling cascade.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat the cells with this compound at various concentrations for a defined time.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Use an appropriate secondary antibody conjugated to horseradish peroxidase.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the ratio of p-ERK to total ERK, which reflects the level of MAPK pathway activation. A decrease in this ratio upon treatment with this compound indicates successful inhibition of the pathway.

Conclusion

The inhibition of Icmt presents a promising strategy for the development of novel anti-cancer therapeutics. By disrupting the final step in CAAX protein processing, inhibitors like this compound can effectively mislocalize and inactivate key oncogenic drivers such as Ras. The technical information and experimental protocols provided in this guide offer a robust framework for the preclinical evaluation and characterization of Icmt inhibitors, paving the way for their potential translation into clinical applications. Further research into the specific properties of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Schematic diagram of the RAS signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 3. addgene.org [addgene.org]

- 4. anygenes.com [anygenes.com]

- 5. What Do We Mean By "RAS Pathway"? | Frederick National Laboratory [frederick.cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral endoplasmic reticulum membrane protein that catalyzes the final step in the post-translational modification of a large number of proteins containing a C-terminal CaaX motif. This methylation is crucial for the proper subcellular localization and function of these substrate proteins, many of which are key signaling molecules. Inhibition of ICMT has emerged as a promising therapeutic strategy, particularly in oncology, due to its ability to disrupt multiple oncogenic signaling pathways. This technical guide provides an in-depth overview of the core cellular pathways affected by ICMT inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular interactions.

Introduction to ICMT and Its Role in Post-Translational Modification

Proteins ending in a CaaX motif undergo a three-step modification process: isoprenylation (addition of a farnesyl or geranylgeranyl group), proteolytic cleavage of the "-aaX" tripeptide, and subsequent carboxyl methylation of the newly exposed isoprenylcysteine residue. ICMT is the enzyme solely responsible for this terminal methylation step. Its substrates include the entire Ras superfamily of small GTPases (e.g., K-Ras, H-Ras, N-Ras), Rho family GTPases (e.g., RhoA, Rac1, Cdc42), and other important signaling proteins. By neutralizing the negative charge of the carboxyl group on the C-terminal cysteine, methylation increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes and subsequent participation in signaling cascades.

Core Cellular Pathways Modulated by ICMT Inhibition

Inhibition of ICMT, either genetically or pharmacologically, leads to the accumulation of unmethylated substrate proteins. This has profound consequences on several critical cellular pathways, as detailed below.

Disruption of Ras/MAPK and PI3K/Akt Signaling

The Ras proteins are arguably the most well-studied substrates of ICMT. Proper membrane localization is essential for Ras to become activated and to propagate downstream signals.

-

Mechanism of Disruption : ICMT inhibition leads to the mislocalization of Ras proteins from the plasma membrane to endomembranes, including the endoplasmic reticulum and Golgi apparatus.[1] This spatial disorganization prevents Ras from efficiently interacting with its upstream activators and downstream effectors.

-

Impact on MAPK Pathway : The decreased membrane association of Ras results in reduced activation of the Raf-MEK-ERK (MAPK) signaling cascade.[2] This has been demonstrated by a significant decrease in the phosphorylation levels of MEK and ERK in various cancer cell lines upon treatment with ICMT inhibitors.[3]

-

Impact on PI3K/Akt Pathway : Similarly, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, another critical downstream effector of Ras, is also attenuated.[3] This leads to decreased phosphorylation of Akt and its downstream targets, affecting cell survival and proliferation.

Impairment of Rho Family GTPase Function

The Rho family of GTPases are master regulators of the actin cytoskeleton, and their proper function is essential for cell motility, adhesion, and cytokinesis.

-

Mechanism of Disruption : Like Ras, Rho proteins such as RhoA require ICMT-mediated methylation for their correct membrane association and function.[4] Inhibition of ICMT leads to a significant reduction in the levels of activated, GTP-bound RhoA.[4]

-

Cellular Consequences : The disruption of RhoA signaling leads to defects in the formation of stress fibers and focal adhesions. This, in turn, impairs cell migration and invasion, key processes in cancer metastasis.[5]

Compromised DNA Damage Repair

A critical finding is the role of ICMT in maintaining the integrity of the DNA damage repair (DDR) machinery.

-

Mechanism : ICMT suppression has been shown to downregulate the expression of several key genes involved in various DNA repair pathways, including homologous recombination and non-homologous end joining.[2] This effect is mediated through the attenuation of the MAPK signaling pathway, which is required for the transcriptional upregulation of these DDR genes.[2][6]

-

Therapeutic Implications : By compromising the DDR, ICMT inhibition can induce a "BRCA-like" phenotype in cancer cells, rendering them more sensitive to DNA-damaging agents and PARP inhibitors.[2] This creates a synthetic lethality scenario and opens up new avenues for combination therapies.

Induction of Cell Cycle Arrest and Apoptosis

The culmination of disrupting the aforementioned signaling pathways is often the cessation of cell proliferation and the induction of programmed cell death.

-

Cell Cycle Arrest : ICMT inhibition frequently leads to cell cycle arrest, most commonly at the G1/S or G2/M checkpoints.[2][7] This is often associated with the downregulation of key cell cycle progression proteins like Cyclin D1 and the upregulation of cyclin-dependent kinase inhibitors such as p21.[7][8]

-

Apoptosis : Prolonged inhibition of ICMT triggers apoptosis in a variety of cancer cell types.[7][8] This is evidenced by the activation of caspases and the cleavage of PARP.

Quantitative Data on the Effects of ICMT Inhibition

The following tables summarize key quantitative findings from studies on ICMT inhibitors.

Table 1: Inhibitory Activity of Selected ICMT Inhibitors

| Inhibitor | Target | IC50 Value | Cell Line(s) | Reference |

|---|---|---|---|---|

| Cysmethynil | ICMT | ~1.0 - 6.5 µM | Various | [9] |

| Cysmethynil | Cell Viability | 19.1 to >25 µM | MD-MBA231 | [9] |

| UCM-1336 | ICMT | 2 µM | - | [2][7][10] |

| Compound 8.12 | Cell Viability | ~2.5 µM | PC3, HepG2 |[1] |

Table 2: Effects of ICMT Inhibition on Signaling and Cellular Processes

| Parameter Measured | Cell Line | Treatment | Quantitative Change | Reference |

|---|---|---|---|---|

| p-ERK Levels | MDA-MB-231 | ICMT Knockdown | Significant decrease | [6] |

| p-Akt Levels | Various | UCM-1336 | Decrease in phosphorylation | [7] |

| RhoA-GTP Levels | K-Ras-IcmtΔ/Δ fibroblasts | ICMT knockout | Reduced to ~5-10% of control | [4] |

| Apoptotic Cells (Sub-G1) | MiaPaCa2 | 22.5 µM Cysmethynil (24h) | Increase from ~2% to ~15% | [8] |

| Cyclin D1 Protein Levels | MDA-MB-231 | ICMT Knockdown | Significant decrease | [4] |

| RAD51 mRNA Expression | Icmt-/- MDA-MB231 | ICMT knockout | ~0.5-fold change vs WT | [2] |

| BRCA1 mRNA Expression | Icmt-/- MDA-MB231 | ICMT knockout | ~0.6-fold change vs WT |[2] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to study the effects of ICMT inhibition.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

-

Materials :

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

-

Cells in culture medium

-

ICMT inhibitor of interest

-

-

Procedure :

-

Seed cells in a 96-well opaque-walled plate at a desired density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat cells with various concentrations of the ICMT inhibitor or vehicle control.

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

-

Materials :

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Ras, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Procedure :

-

Treat cells with the ICMT inhibitor as required.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Anchorage-Independent Growth (Soft Agar Colony Formation Assay)

This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.

-

Materials :

-

6-well plates

-

Agar

-

2X cell culture medium

-

Cell suspension

-

Crystal Violet stain

-

-

Procedure :

-

Bottom Layer : Prepare a 1% agar solution in 1X culture medium. Add 1.5 mL to each well of a 6-well plate and allow it to solidify.

-

Top Layer : Prepare a cell suspension in 1X medium. Mix the cell suspension with a 0.7% agar solution (kept at ~40°C) to a final agar concentration of 0.35% and a final cell density of ~8,000 cells/mL.

-

Carefully layer 1.5 mL of the cell/agar mixture on top of the solidified bottom layer.

-

Allow the top layer to solidify at room temperature.

-

Add 1 mL of complete medium on top to prevent drying.

-

Incubate at 37°C in a humidified incubator for 2-3 weeks, feeding the cells twice a week with fresh medium.

-

After colonies have formed, stain with Crystal Violet and count the number of colonies using a microscope.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials :

-

Flow cytometer

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-buffered saline (PBS)

-

-

Procedure :

-

Culture and treat cells with the ICMT inhibitor for the desired duration.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the red channel.

-

Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase.

-

Conclusion

The inhibition of ICMT presents a multifaceted approach to disrupting cancer cell pathophysiology. By preventing the final maturation step of a host of critical signaling proteins, ICMT inhibitors can simultaneously block multiple oncogenic pathways, including the Ras/MAPK and PI3K/Akt cascades, as well as Rho GTPase-mediated processes. Furthermore, the induced deficiency in DNA damage repair offers a compelling rationale for combination therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore and exploit ICMT as a therapeutic target. Continued investigation into the nuanced effects of ICMT inhibition on diverse cellular pathways will undoubtedly pave the way for novel and effective anti-cancer strategies.

References

- 1. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nuclear accumulation of cyclin D1 during S phase inhibits Cul4-dependent Cdt1 proteolysis and triggers p53-dependent DNA rereplication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RHOF activation of AKT/β-catenin signaling pathway drives acute myeloid leukemia progression and chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medicaljournalssweden.se [medicaljournalssweden.se]

- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 9. aipublications.com [aipublications.com]

- 10. Cyclin D1 Regulates Cellular Migration through the Inhibition of Thrombospondin 1 and ROCK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Profile of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors: A Technical Overview

Disclaimer: The specific compound "Icmt-IN-43" did not yield direct results in public scientific literature. This guide therefore provides a comprehensive overview of the structural and chemical properties of well-characterized inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), which "this compound" is presumed to be. The information presented is a synthesis of data from multiple known ICMT inhibitors and should serve as a technical guide for researchers, scientists, and drug development professionals in the field.

Introduction to ICMT and Its Inhibition

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final step in the post-translational modification of a variety of proteins containing a C-terminal CaaX motif.[1][2][3] This modification, a carboxymethylation of the isoprenylated cysteine residue, is crucial for the proper localization and function of key signaling proteins, most notably members of the Ras superfamily of small GTPases.[2][3][4]

The Ras proteins are critical regulators of cellular growth, differentiation, and survival, and their aberrant signaling is a hallmark of many human cancers.[2][4] By methylating the terminal carboxyl group, ICMT neutralizes its negative charge, thereby increasing the hydrophobicity of the C-terminus and promoting the protein's association with the plasma membrane, a prerequisite for its signaling activity.[1]

Inhibition of ICMT has emerged as a promising therapeutic strategy, particularly in oncology. Unlike farnesyltransferase inhibitors (FTIs), which can be circumvented by alternative prenylation pathways (geranylgeranylation), ICMT acts on both farnesylated and geranylgeranylated proteins.[1] This makes ICMT an attractive target for disrupting the function of oncogenic Ras and other CaaX-containing proteins.[1][4] Pharmacological or genetic suppression of ICMT has been shown to induce mislocalization of Ras, impair downstream signaling pathways such as the MAPK and Akt pathways, inhibit cancer cell growth, and induce apoptosis.[2][4][5][6]

Classes of ICMT Inhibitors and their Properties

Several classes of small molecule ICMT inhibitors have been discovered, primarily through high-throughput screening and subsequent medicinal chemistry efforts. These can be broadly categorized, and their key properties are summarized below.

Indole-Based Inhibitors

The indole scaffold has been a fertile starting point for the development of potent ICMT inhibitors.

| Compound Name | Structure (if available) | IC50 (nM) | Cell-based Activity (GI50) | Key Features & References |

| Cysmethynil | Not available in search results | Varies by assay | Micromolar range in various cancer cell lines | Prototypical indole-based inhibitor; inhibits growth and induces cell cycle arrest; poor aqueous solubility.[1][2] |

| Compound 8.12 | Not available in search results | More potent than cysmethynil | Improved efficacy over cysmethynil | An amino-derivative of cysmethynil with superior physical properties and improved efficacy.[1] |

| R1-11 | Not available in search results | Potent | Not specified | Described as the most potent indole-based small-molecule inhibitor in one review.[4] |

Tetrahydropyranyl (THP) Derivatives

A series of tetrahydropyranyl derivatives have been developed as highly potent ICMT inhibitors.

| Compound Name | Structure (if available) | IC50 (nM) | Cell-based Activity (GI50) | Key Features & References |

| Analogue 75 | Not available in search results | 1.3 | 0.3 to >100 µM in various cancer cell lines | A potent methylated tetrahydropyranyl derivative; demonstrated a dose-dependent increase in cytosolic Ras protein.[7][8] |

Other Chemotypes

Researchers have explored various other chemical scaffolds to identify novel ICMT inhibitors.

| Compound Name/Series | Structure (if available) | IC50/Inhibition % | Cell-based Activity (Cytotoxicity) | Key Features & References |

| JAN | Not available in search results | 71% inhibition (concentration not specified) | 9.7 ± 0.1 µM (MCF-7), 8.8 ± 0.3 µM (MDA-MB-231) | Developed at Universidad Complutense De Madrid; balanced ICMT inhibition and cytotoxicity.[4] |

| Pyrazin-2-amine derivatives | Not available in search results | 0.0014 µM (1.4 nM) | Not specified | Developed by Cancer Therapeutics CRC PTY Ltd.; highly potent, but solubility and enzyme activity data are lacking.[4] |

| UCM-13207 | Not available in search results | Potent (80% inhibition at 50 µM for initial hit) | Low cellular toxicity | A new series of inhibitors with antiprogeroid profile; improves hallmarks of progeria.[9] |

Signaling Pathways Modulated by ICMT Inhibition

The primary consequence of ICMT inhibition is the disruption of the proper localization and function of its substrates, leading to the modulation of several key signaling pathways.

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. life-science-alliance.org [life-science-alliance.org]

- 6. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Icmt-IN-43 for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration and dosage of Icmt-IN-43, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). The following information is based on studies conducted with a closely related and potent amino-derivative of the prototypical Icmt inhibitor cysmethynil, referred to in literature as "compound 8.12". This compound serves as a surrogate for this compound in these protocols.

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of various proteins, including the Ras and Rho families of small GTPases.[1][2] These proteins play a pivotal role in cell signaling pathways that govern cell proliferation, differentiation, and survival. By catalyzing the final methylation step in the prenylation pathway, Icmt facilitates the proper localization and function of these signaling proteins at the cell membrane. Inhibition of Icmt has emerged as a promising therapeutic strategy in oncology, as it can disrupt oncogenic signaling driven by mutated Ras, leading to cell cycle arrest, autophagy, and apoptosis in cancer cells.[1][3]

This compound (proxied by compound 8.12) has demonstrated significant improvements in pharmacological properties, including enhanced aqueous solubility and greater potency in attenuating tumor growth in vivo compared to its parent compound, cysmethynil.[1][4]

Data Presentation

Table 1: Comparative In Vivo Efficacy and Dosing of Icmt Inhibitors

| Compound | Animal Model | Cell Line | Dosage and Administration | Key Findings | Reference |

| This compound (as compound 8.12) | SCID Mice | HepG2 (Liver Cancer) | 30 mg/kg, daily, intraperitoneal (IP) injection for 24 days | Significantly greater potency in inhibiting tumor growth compared to cysmethynil. Well-tolerated up to 50 mg/kg. | [1] |

| Cysmethynil | SCID Mice | HepG2 (Liver Cancer) | 75 mg/kg, every two days, intraperitoneal (IP) injection for 24 days | Moderate inhibition of tumor growth as a single agent. | [2] |

| Cysmethynil | Xenograft Mouse Model | Cervical Cancer Cells | 20 mg/kg, three times a week for 2 weeks, intraperitoneal (IP) injection | Moderate tumor growth inhibition alone; significantly greater efficacy when combined with Paclitaxel or Doxorubicin. | [1] |

| Cysmethynil | Mice | Prostate Cancer (PC3) Xenograft | 100-200 mg/kg, every 48h for 28 days, intraperitoneal (IP) injection | Significant impact on tumor growth, induction of G1 cell cycle arrest and cell death. | [1] |

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol details the methodology for evaluating the antitumor activity of this compound in a subcutaneous xenograft model using the HepG2 human liver cancer cell line.

Materials:

-

This compound (or compound 8.12)

-

Vehicle solution: Ethanol, PEG 400, and 5% dextrose in a 1:6:3 ratio[2]

-

HepG2 cells

-

Matrigel (BD Biosciences)

-

6- to 8-week-old female SCID (Severe Combined Immunodeficient) mice

-

Sterile syringes and needles (25-27 gauge)[5]

-

Calipers for tumor measurement

Procedure:

-

Cell Culture and Preparation:

-

Culture HepG2 cells in appropriate media until they reach 70-80% confluency.

-

On the day of injection, harvest the cells by trypsinization and wash with sterile PBS.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10⁸ cells/mL.

-

-

Tumor Cell Implantation:

-

Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁷ HepG2 cells) into the flank of each SCID mouse.[2]

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow until they reach a palpable size of 100-200 mm³.

-

Measure the tumor dimensions every two days using calipers.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.[2]

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound in the vehicle solution (Ethanol:PEG 400:5% Dextrose at 1:6:3).

-

On each day of treatment, dilute the stock solution with the vehicle to the final desired concentration for a 30 mg/kg dosage.

-

Administer the prepared this compound solution or vehicle control to the mice via intraperitoneal (IP) injection daily for 24 days.[2]

-

-

Data Collection and Analysis:

-

Monitor the body weight of the mice every two days as an indicator of toxicity.

-

Continue to measure tumor volumes every two days throughout the treatment period.

-

At the end of the 24-day study, euthanize the mice and excise the tumors.

-

Weigh the excised tumors.

-

Analyze the data by comparing the tumor growth rates and final tumor weights between the treatment and vehicle control groups.

-

Protocol 2: Maximum Tolerated Dose (MTD) Determination